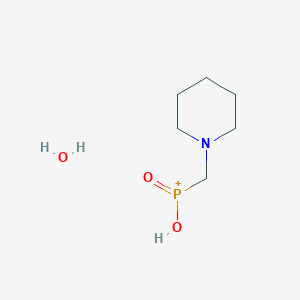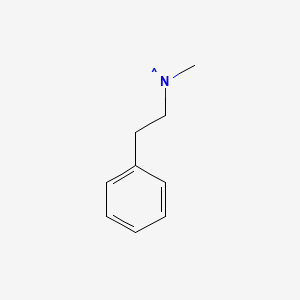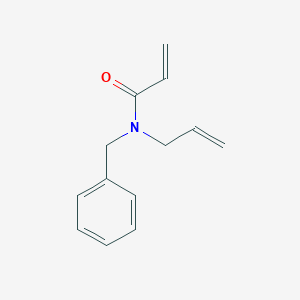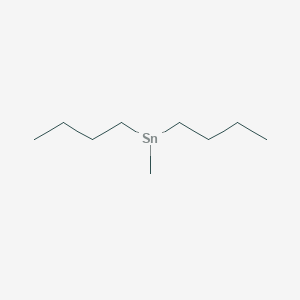
CID 5491560
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “CID 5491560” is a chemical entity registered in the PubChem database It is known for its unique properties and applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 5491560” involves specific reaction conditions and reagents. The preparation methods typically include:
Step 1: Initial reaction of precursor chemicals under controlled temperature and pressure.
Step 2: Purification of the intermediate product through crystallization or distillation.
Step 3: Final reaction to obtain the desired compound, followed by purification to achieve high purity.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using large reactors and automated systems. The process involves:
Bulk synthesis: Using large quantities of raw materials and optimized reaction conditions to maximize yield.
Continuous monitoring: Ensuring consistent quality and purity through real-time analysis and adjustments.
Efficient purification: Employing advanced techniques such as chromatography and filtration to remove impurities.
Chemical Reactions Analysis
Types of Reactions: Compound “CID 5491560” undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced using reducing agents to yield reduced forms.
Substitution: Participates in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce simpler hydrocarbons.
Scientific Research Applications
Compound “CID 5491560” has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Plays a role in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate in preclinical studies.
Industry: Utilized in the production of specialty chemicals and as an additive in manufacturing processes.
Mechanism of Action
The mechanism of action of compound “CID 5491560” involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Binding to receptors: Interacting with cellular receptors to modulate biological responses.
Enzyme inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Signal transduction: Affecting signal transduction pathways to alter cellular functions.
Comparison with Similar Compounds
Compound “CID 5491560” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Includes compounds with similar structures or functional groups.
Uniqueness: Distinguished by its specific reactivity, stability, and applications in various fields.
By understanding the detailed properties and applications of compound “this compound,” researchers can explore its potential in various scientific and industrial domains.
Properties
Molecular Formula |
C9H21Sn |
|---|---|
Molecular Weight |
247.97 g/mol |
InChI |
InChI=1S/2C4H9.CH3.Sn/c2*1-3-4-2;;/h2*1,3-4H2,2H3;1H3; |
InChI Key |
DGXNXGDTDJPWEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](C)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



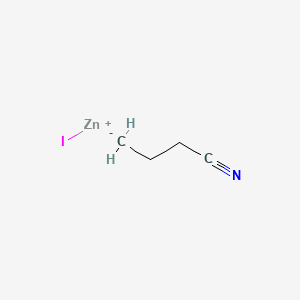

![Guanidine, N'-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N''-nitro-](/img/structure/B14282032.png)
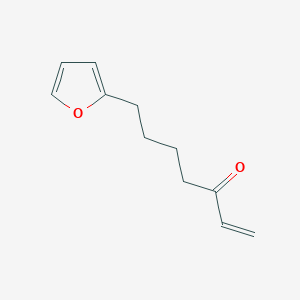
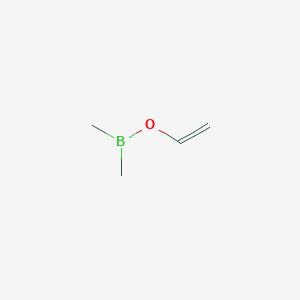

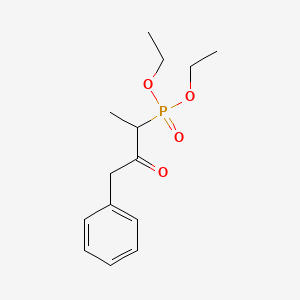
![D-Valine, N-[(dodecyloxy)carbonyl]-](/img/structure/B14282062.png)
